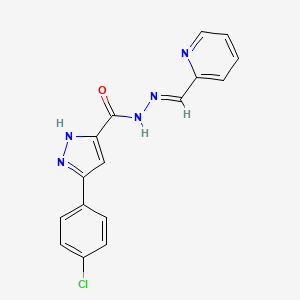

3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-chlorophenyl group at the 3-position of the pyrazole ring and a 2-pyridinylmethylene hydrazone moiety. This compound belongs to a broader class of 1H-pyrazole-5-carbohydrazides, which are synthesized via condensation reactions between pyrazole carbohydrazides and aromatic aldehydes or ketones . Its structural features, including the electron-withdrawing chlorine substituent and the planar pyridinyl group, are hypothesized to enhance binding affinity to biological targets such as kinases or apoptosis-regulating proteins .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN5O/c17-12-6-4-11(5-7-12)14-9-15(21-20-14)16(23)22-19-10-13-3-1-2-8-18-13/h1-10H,(H,20,21)(H,22,23)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNRTLFLUPZWRF-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Potency Trends : Compound 26 (IC₅₀ = 0.28 µM) outperforms other analogs, likely due to the synergistic effects of the 4-tert-butylbenzyl and 5-chloro-2-hydroxyphenyl groups, which may improve membrane permeability and target binding.

Mechanistic Diversity: While the target compound and Compound 26 induce apoptosis, analogs with hydroxypropyl or furan substituents exhibit autophagy or non-cytotoxic mechanisms, highlighting the role of substituents in modulating biological pathways .

Kinase Inhibition : SKi-178 demonstrates that methoxy groups enhance selectivity for enzymatic targets like sphingosine kinase 1, albeit with moderate potency (Kᵢ = 1.3 µM) .

Physicochemical Properties:

| Property | Target Compound | (E)-N-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide | SKi-178 |

|---|---|---|---|

| Molecular Weight | ~340 (estimated) | 314.73 | ~400 (estimated) |

| Predicted LogP | ~2.5 | 1.42 | ~3.0 |

| Aqueous Solubility | Low | Low (high lipophilicity) | Moderate (methoxy groups enhance solubility) |

- The 2-pyridinylmethylene group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., 4-chlorobenzylidene) due to its polarizable nitrogen atom .

Clinical and Preclinical Relevance

- Apoptosis-Inducing Analogs : Compound 26 and the target compound are prioritized for in vivo studies due to their low IC₅₀ values and clear mechanistic profiles .

- Autophagy-Focused Derivatives: Compounds like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide are explored for combination therapies with apoptosis-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.